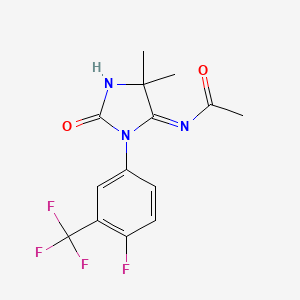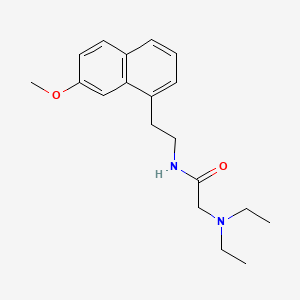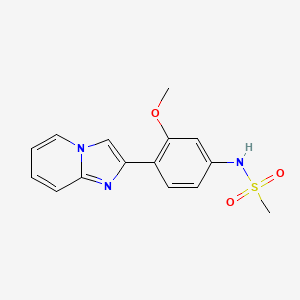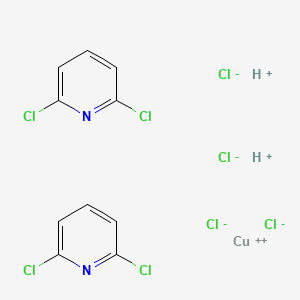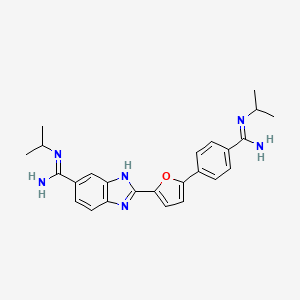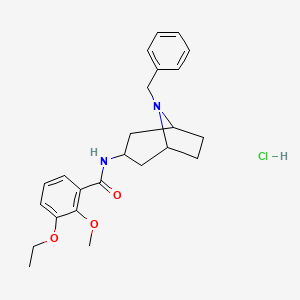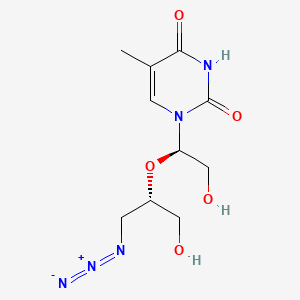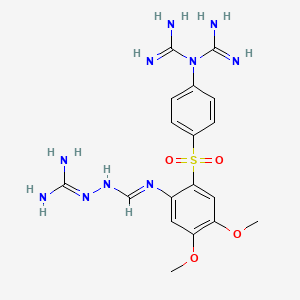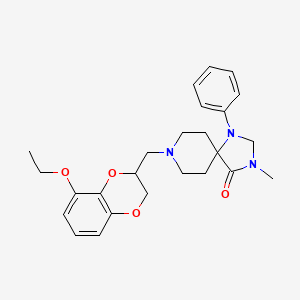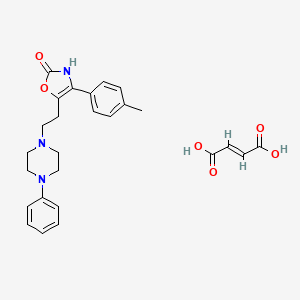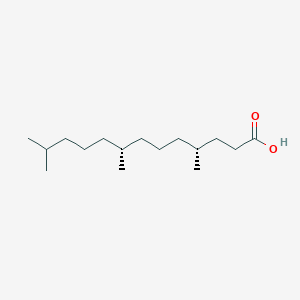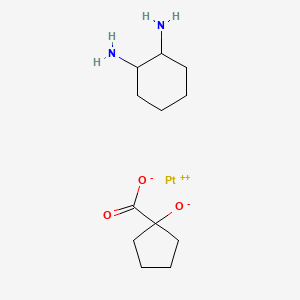
Platinum, (1,2-cyclohexanediammine-N,N')(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (1,2-cyclohexanediammine-N,N’)(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)- is a complex platinum compound known for its unique coordination chemistry and potential applications in various fields. This compound features a platinum center coordinated to a 1,2-cyclohexanediammine ligand and a 1-hydroxycyclopentanecarboxylato ligand, forming a stable and versatile structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this platinum complex typically involves the reaction of platinum precursors with the appropriate ligands under controlled conditions. One common method is the reaction of potassium tetrachloroplatinate(II) with 1,2-cyclohexanediammine in the presence of a base, followed by the addition of 1-hydroxycyclopentanecarboxylic acid. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate ligand exchange and complex formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The platinum center in this complex can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where the existing ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, or carboxylates can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(II) complexes with different ligands.
科学研究应用
This platinum complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with DNA and other cellular components.
Industry: The compound is used in the development of advanced materials, including sensors and electronic devices, due to its unique photophysical properties.
作用机制
The mechanism of action of this platinum complex involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of cross-links and adducts. These interactions can disrupt cellular processes, inhibit enzyme activity, and induce apoptosis in cancer cells. The specific pathways involved depend on the nature of the ligands and the cellular context.
相似化合物的比较
Cisplatin: A well-known platinum-based anticancer drug with a similar coordination environment but different ligands.
Carboplatin: Another platinum-based drug with a different ligand structure, offering improved safety and efficacy profiles.
Oxaliplatin: A platinum compound with a distinct ligand system, used in the treatment of colorectal cancer.
Uniqueness: Platinum, (1,2-cyclohexanediammine-N,N’)(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)- stands out due to its unique combination of ligands, which confer specific chemical and biological properties
属性
CAS 编号 |
135270-93-8 |
|---|---|
分子式 |
C12H22N2O3Pt |
分子量 |
437.40 g/mol |
IUPAC 名称 |
cyclohexane-1,2-diamine;1-oxidocyclopentane-1-carboxylate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H9O3.Pt/c7-5-3-1-2-4-6(5)8;7-5(8)6(9)3-1-2-4-6;/h5-6H,1-4,7-8H2;1-4H2,(H,7,8);/q;-1;+2/p-1 |
InChI 键 |
JUJHNXRNABYTSG-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(C(C1)N)N.C1CCC(C1)(C(=O)[O-])[O-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


